Product packaging for (Hydrazinylmethyl)diazene(Cat. No.:CAS No. 60904-72-5)

(Hydrazinylmethyl)diazene

Cat. No.: B14600133
CAS No.: 60904-72-5
M. Wt: 74.09 g/mol
InChI Key: GPYUJHIHCPTRCK-UHFFFAOYSA-N
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Description

(Hydrazinylmethyl)diazene is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a diazene (HN=NH) and a hydrazine functional group on a methyl scaffold, making it a potential building block for the synthesis of more complex nitrogen-containing molecules . Compounds containing diazene and hydrazine motifs are known to serve as precursors for various heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Researchers value this reagent for exploring novel synthetic pathways, particularly in developing compounds with potential biological activity. As a specialized reagent, this compound is intended for use by qualified researchers in controlled laboratory environments. Handling should adhere to strict safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and stability assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N4 B14600133 (Hydrazinylmethyl)diazene CAS No. 60904-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60904-72-5

Molecular Formula

CH6N4

Molecular Weight

74.09 g/mol

IUPAC Name

diazenylmethylhydrazine

InChI

InChI=1S/CH6N4/c2-4-1-5-3/h2,5H,1,3H2

InChI Key

GPYUJHIHCPTRCK-UHFFFAOYSA-N

Canonical SMILES

C(NN)N=N

Origin of Product

United States

Synthetic Methodologies for Hydrazinylmethyl Diazene and Its Analogues

Strategies for the Formation of the Diazene (B1210634) (-N=N-) Unit

The creation of the nitrogen-nitrogen double bond is a central challenge in the synthesis of diazenes. This transformation can be achieved through several distinct chemical strategies, including oxidation of precursors, elimination reactions, and carbon-nitrogen bond-forming cycloadditions.

Oxidative Approaches to Diazene Linkages

Oxidative methods are a cornerstone of diazene synthesis, typically involving the formation of an N-N single bond followed by oxidation, or the direct oxidation of nitrogen-containing functionalities. A prominent strategy involves the oxidation of 1,2-disubstituted hydrazines, which readily undergo dehydrogenation to form the corresponding diazene. This can be achieved with various oxidizing agents, including atmospheric oxygen, which facilitates the facile autooxidation of hydrazines. utexas.edu

More sophisticated oxidative methods have also been developed. For instance, the synthesis of a bimetallic tantalum imide complex featuring redox-active ligands has been shown to direct the formation of an N-N double bond upon a four-electron oxidation, leading to the elimination of an aryl diazene. acs.orgresearchgate.net Another modern approach is the electrochemical synthesis of diazenes through the anodic oxidation of N,N'-disubstituted sulfamides. wikipedia.org This method avoids the need for harsh chemical chlorinating reagents, offering a more sustainable pathway to both 1,2-dialkyl- and 1,2-diaryldiazenes. wikipedia.org The oxidation of sulfamides can also be accomplished chemically using reagents like N-chlorosuccinimide (NCS) in the presence of a base. chemistrysteps.com

Table 1: Oxidative Methods for Diazene Synthesis
PrecursorOxidizing Agent/MethodKey FeaturesReference
1,2-Disubstituted HydrazinesAtmospheric OxygenFacile autooxidation under mild conditions. utexas.edu
Bimetallic Tantalum Imide ComplexFour-Electron Chemical OxidationDirected formation of N=N bond with elimination of aryl diazene. acs.orgresearchgate.net
N,N'-Disubstituted SulfamidesAnodic Oxidation (Electrochemical)Sustainable method, avoids harsh chemical reagents. wikipedia.org
SulfamidesN-Chlorosuccinimide (NCS) / BaseChemical oxidation method for generating the diazene linkage. chemistrysteps.com

Dehydrogenation and Disproportionation Methods for Diazene Generation

Dehydrogenation is closely related to oxidative approaches and is a direct method for converting N-H bonds in a hydrazine (B178648) to an N=N double bond. This process is exemplified in the reaction of species like di-tert-butyl azodicarboxylate with boranes, which can lead to the formation of diazene (N₂H₂) and hydrazine (N₂H₄) borane (B79455) adducts through a sequence that involves loss of gaseous byproducts. mdpi.com

Disproportionation reactions, a specific type of redox reaction where a single species is simultaneously oxidized and reduced, can also be implicated in diazene formation. youtube.comlibretexts.orgresearchgate.net In this context, a nitrogen-containing compound in an intermediate oxidation state could theoretically convert into two products with higher and lower oxidation states, one of which could be a diazene. For example, the reaction of nitrogen dioxide (oxidation state +4) with water to form nitric acid (+5) and nitrous acid (+3) illustrates this principle for a nitrogen species. youtube.com While direct application to (Hydrazinylmethyl)diazene is less common, the fundamental concept provides a potential pathway for diazene generation from suitable precursors. researchgate.netmdpi.com

Coupling Reactions and Cycloadditions in Diazene Synthesis

Coupling reactions provide a powerful means to construct the diazene framework. The classic azo coupling reaction involves the reaction of a diazonium compound with an activated aromatic compound, serving as a nucleophile, to produce an azo compound (a diaryl diazene). aip.org While traditionally used for aromatic systems, the principles can be extended to the synthesis of diverse diazene structures. aip.org More recently, methods have been developed for the C(sp³)–C(sp³) cross-coupling of primary amines, which proceeds through the in situ generation of 1,2-dialkyldiazenes. utexas.edunih.gov This is achieved by treating the amine with O-nosylhydroxylamines, followed by photocatalytic denitrogenation of the resulting diazene to form the C-C bond, highlighting the accessibility of the diazene intermediate. utexas.edunih.gov

Cycloaddition reactions represent another important synthetic tool. The inverse electron demand Diels-Alder reaction, for example, utilizes electron-deficient heterocyclic azadienes (containing a -N=N- unit) as a key component for synthesizing more complex heterocycles. researchgate.netnih.gov Furthermore, phosphine-catalyzed asymmetric [3+2] cycloaddition of diazenes with Morita–Baylis–Hillman (MBH) carbonates has been shown to produce chiral dihydropyrazoles, demonstrating the utility of the diazene N=N bond as a dienophile or dipolarophile in constructing new ring systems. researchgate.net

Construction of the Hydrazinylmethyl (-CH₂NHNH₂) Moiety

The synthesis of the hydrazinylmethyl group requires the formation of a carbon-nitrogen bond between a methylene (B1212753) (-CH₂-) group and a hydrazine moiety. This is typically accomplished through nucleophilic attack by a hydrazine derivative or by the ring-opening of strained heterocycles.

Nucleophilic Substitution Reactions with Hydrazine Derivatives

A primary method for installing the hydrazinylmethyl group is through a nucleophilic substitution reaction. youtube.com In this approach, hydrazine or a substituted hydrazine, acting as a potent nucleophile, attacks an electrophilic carbon center. libretexts.org For the synthesis of a this compound analogue, a suitable substrate would be a diazene bearing a halomethyl or other methyl group with a good leaving group (e.g., -CH₂Cl, -CH₂OTs). Hydrazine hydrate (B1144303) can react with such electrophiles to displace the leaving group and form the desired C-N bond. nih.gov This strategy is analogous to the synthesis of various hydrazine derivatives, such as the reaction of chlorinated pyridazines with hydrazine hydrate to substitute the chlorine atoms. nih.gov The nucleophilic addition of hydrazine to carbonyl compounds to form hydrazones is another well-established reaction that underscores the nucleophilic character of hydrazine. libretexts.orgnih.gov

Table 2: Nucleophilic Substitution for Hydrazinyl Moiety Formation
ElectrophileNucleophileReaction TypeProduct FeatureReference
Alkyl Halide (R-CH₂-X)Hydrazine (H₂NNH₂)SN2 SubstitutionForms R-CH₂NHNH₂ youtube.com
Chlorinated PyridazineHydrazine HydrateNucleophilic Aromatic SubstitutionDisplacement of chlorine by hydrazinyl group. nih.gov
Aldehyde/KetoneHydrazineNucleophilic AdditionForms a hydrazone intermediate. libretexts.orgnih.gov

Ring-Opening Reactions with Hydrazines

The high ring strain of three-membered heterocycles, such as epoxides and aziridines, makes them susceptible to ring-opening by nucleophiles. wikipedia.orgchemistrysteps.comaip.org Hydrazine and its derivatives can serve as effective nucleophiles in these reactions to generate β-functionalized amine structures. The reaction of an epoxide with hydrazine, for instance, is a known process where the hydrazine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydrazino alcohol after workup. utexas.eduresearchgate.netnih.govresearchgate.net

Similarly, aziridines undergo nucleophilic ring-opening. wikipedia.orgaip.org A hydrazone can act as the nucleophile to open an activated aziridine (B145994) ring, leading to the formation of aminohydrazones. acs.org This strategy provides a regioselective route to complex amine structures. acs.org By designing a substrate where a diazene moiety is attached to an epoxide or aziridine ring, a subsequent ring-opening with hydrazine would directly construct the required this compound framework, installing both the hydroxyl or amino group and the terminal hydrazine in a single, stereocontrolled step. researchgate.net

Reductive Processes for Hydrazinylmethyl Bond Formation

The formation of the hydrazinylmethyl group, which features a nitrogen-carbon bond between a hydrazine moiety and a methylene group, can be effectively achieved through reductive processes. A primary strategy in this regard is the reductive amination of formaldehyde (B43269) or its equivalents with a hydrazine derivative. This approach capitalizes on the reactivity of the carbonyl group and the nucleophilicity of the hydrazine.

The general mechanism involves the initial condensation of a hydrazine with formaldehyde to form a hydrazone intermediate. This is then followed by in-situ reduction of the C=N double bond to yield the desired hydrazinylmethyl group. Various reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Enzymatic methods also present a promising avenue for reductive hydrazination. Imine reductases (IREDs) have been shown to catalyze the reductive amination of carbonyls with hydrazines, offering a green and highly selective alternative to traditional chemical reductants. nih.gov This biocatalytic approach can be particularly advantageous for the synthesis of chiral this compound analogs.

A hypothetical reductive amination for the synthesis of a generic this compound is presented below:

Reactant 1Reactant 2Reducing AgentProduct
R-N=N-NH₂H₂C=O (Formaldehyde)NaBH₃CNR-N=N-NH-CH₃

Table 1: Hypothetical Reductive Amination for this compound Synthesis

Detailed research findings indicate that the efficiency of these reductive processes is influenced by factors such as the nature of the substituents on the hydrazine and the diazene, the choice of solvent, and the reaction temperature. For instance, the use of trichlorosilane (B8805176) catalyzed by Lewis bases has been reported for the direct reductive hydrazination of ketones and aldehydes, offering a one-pot synthesis under mild conditions. organic-chemistry.org

Convergent and Sequential Synthesis Strategies for Integrating Hydrazinylmethyl and Diazene Components

Convergent and sequential synthesis strategies offer a modular and flexible approach to constructing complex molecules like this compound and its analogs. These methods involve the separate synthesis of key fragments which are then coupled together, or the sequential addition of components to a growing molecular framework.

Fragment Assembly and Linkage Reactions

A key challenge in this approach is the development of a robust and high-yielding linkage reaction. One potential strategy involves the use of diazene-directed fragment assembly. mit.edu In this methodology, a diazene moiety is pre-installed in one of the fragments and is used to direct the subsequent coupling reaction. For example, a diazene-containing electrophile could be reacted with a nucleophilic hydrazinylmethyl precursor.

The synthesis of unsymmetrical diazenes, which would be a key component of this strategy, can be achieved through various methods, including the electrochemical oxidation of N,N'-disubstituted sulfamides. acs.org This method provides a sustainable and efficient route to a wide range of unsymmetrical diazenes that could be functionalized for subsequent fragment coupling.

A conceptual fragment assembly is outlined below:

Fragment 1 (Diazene)Fragment 2 (Hydrazinylmethyl)Coupling ReactionProduct
R-N=N-X (X = leaving group)H₂N-NH-CH₃Nucleophilic substitutionR-N=N-NH-NH-CH₃

Table 2: Conceptual Fragment Assembly for this compound Synthesis

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. A hypothetical MCR for the synthesis of a this compound analog could involve the reaction of a diazene precursor, formaldehyde, and a hydrazine derivative.

The success of such an MCR would depend on the careful selection of reactants and reaction conditions to ensure the desired bond formations occur in a controlled manner. For instance, the in-situ formation of a reactive intermediate, such as an acyl diazene, could be a key step in the reaction cascade. rsc.org Research into MCRs involving diazo reagents has shown the potential for the rapid construction of diverse nitrogen-containing heterocycles and acyclic compounds. nih.gov

Formaldehyde surrogates, which are molecules that can generate formaldehyde or a formaldehyde-equivalent in situ, can also be employed in these MCRs to overcome challenges associated with the handling of gaseous formaldehyde.

A potential multi-component reaction is depicted in the following table:

Component 1Component 2Component 3Catalyst/ConditionsProduct
R¹-NH₂R²-NO₂H₂C=O (or surrogate)Metal catalyst / OxidantR¹-N=N-R²-CH₂-NH-NH-R³

Table 3: Hypothetical Multi-Component Reaction for a this compound Analog

This approach would enable the rapid assembly of a library of this compound analogs by varying the starting components, making it a powerful tool for chemical discovery.

Chemical Reactivity and Transformation Pathways of Hydrazinylmethyl Diazene

Reactions Involving the Diazene (B1210634) (N=N) Functionality

The diazene group, with its nitrogen-nitrogen double bond, is a site of unsaturation that participates in a variety of chemical transformations, including reduction, addition, cycloaddition, and isomerization.

The reduction of the diazene functionality typically involves the addition of hydrogen across the N=N double bond to yield the corresponding hydrazine (B178648) derivative. This transformation can be achieved using diimide (N₂H₂), a reagent often generated in situ. Reductions with diimide are known to proceed via a concerted mechanism, resulting in the syn-addition of two hydrogen atoms to the double bond. wikipedia.org The process involves the transfer of hydrogen from cis-diimide to the substrate, which is the rate-limiting step. wikipedia.org This method is a metal-free alternative to catalytic hydrogenation and is notable for its chemoselectivity, as it does not typically cleave sensitive bonds like N-O or O-O. wikipedia.org

In the context of (Hydrazinylmethyl)diazene, the reduction would transform the diazene moiety into a substituted hydrazine, yielding 1-(hydrazinylmethyl)hydrazine. The reaction is driven by the formation of the highly stable dinitrogen gas. wikipedia.org The generation of the reactive diimide intermediate can be accomplished through methods such as the oxidation of hydrazine or the decarboxylation of potassium azodicarboxylate. wikipedia.org

Table 1: Comparison of Reduction Methods for Unsaturated Bonds

Method Reagent Key Features Selectivity
Diimide Reduction Diimide (N₂H₂) Metal-free; generated in situ; concerted syn-addition. wikipedia.org Does not reduce many polarized double bonds; does not cleave O-O or N-O bonds. wikipedia.org
Catalytic Hydrogenation H₂/Metal Catalyst (e.g., Pd, Pt) Requires gaseous hydrogen and a metal catalyst; risk of hydrogenolysis. Can reduce a wide range of unsaturated bonds.

Addition Reactions Across the N=N Double Bond

Similar to carbon-carbon double bonds, the N=N bond of a diazene can undergo addition reactions where two or more molecules combine to form a single, larger molecule known as an adduct. wikipedia.org These reactions are broadly classified based on the nature of the attacking species.

Electrophilic Addition : An electrophile initiates the attack on the electron-rich π-system of the N=N bond. This would lead to the formation of a cationic intermediate, which is then attacked by a nucleophile to complete the addition. While common for alkenes, this pathway is less characterized for simple diazenes but remains a plausible reaction mechanism.

Nucleophilic Addition : A nucleophile attacks one of the nitrogen atoms of the diazene, which is plausible if the diazene is substituted with electron-withdrawing groups that render the nitrogen atoms electrophilic.

Free-Radical Addition : This non-polar reaction involves the addition of free radicals across the double bond and is initiated by a radical initiator.

For conjugated systems, such as a hypothetical molecule containing a diazene adjacent to another double bond, 1,4-addition could occur. libretexts.orgmasterorganicchemistry.com This involves the addition of a reagent to the terminal atoms of the conjugated system, resulting in the formation of a new double bond in the center. libretexts.org

Cycloaddition reactions are processes in which two unsaturated molecules react to form a cyclic adduct. The diazene moiety can participate in these reactions, most notably as a dienophile in [4+2] cycloadditions, also known as the Diels-Alder reaction. libretexts.org In this role, the N=N double bond reacts with a conjugated diene. The reactivity of the diazene as a dienophile is enhanced by the presence of electron-withdrawing groups attached to the nitrogen atoms.

Another important class is the [2+2] cycloaddition, which involves the combination of two double-bonded systems to form a four-membered ring. libretexts.orgnih.gov These reactions can sometimes be induced thermally or photochemically. libretexts.org The diazene moiety could potentially react with an alkene or another diazene to form a diazetidine ring. Furthermore, diazenes can participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov

Diazenes can exist as two geometric isomers: E (trans) and Z (cis). dtu.dk The E-isomer is generally more stable. dtu.dk Interconversion between these isomers can occur through two primary mechanisms: an in-plane inversion at one of the nitrogen atoms or an out-of-plane torsion around the N=N bond. rsc.org Theoretical studies on diazene (N₂H₂) suggest that while the activation energies for both pathways are similar, the torsional pathway is generally favored. dtu.dkrsc.org This isomerization can be influenced by factors such as temperature and acid catalysis. wikipedia.orgdtu.dk

Tautomerism, which involves the migration of a proton, is also a relevant process. libretexts.org For this compound, a potential tautomeric equilibrium could exist, although it is less common than the well-known keto-enol or imine-enamine tautomerism. libretexts.org This would involve the migration of a hydrogen atom from the methyl group to one of the diazene nitrogens, forming a hydrazone-like structure.

Table 2: Isomerization Pathways for Diazenes

Pathway Description Activation Energy Notes
In-plane Inversion One substituent moves within the molecular plane to the opposite side. Substantial barrier, over 200 kJ mol⁻¹. dtu.dk Can be hindered by a centrifugal barrier. rsc.org
Out-of-plane Torsion Rotation occurs around the N=N double bond, breaking the π-bond. Generally the observed pathway in simulations. rsc.org Involves a singlet diradical intermediate state. dtu.dk

Reactivity of the Hydrazinyl (-NHNH₂) Moiety

The hydrazinyl group is a potent nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This characteristic dictates its primary mode of reactivity.

The terminal -NH₂ of the hydrazinyl group readily participates in nucleophilic attacks. A classic example of this reactivity is the condensation reaction with aldehydes and ketones to form hydrazones. libretexts.orgresearchgate.net This reaction is a key step in the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.org

The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone. libretexts.org The reaction is often catalyzed by acid. researchgate.net Studies comparing the nucleophilicity of hydrazines and amines have shown that hydrazine itself has a reactivity similar to that of methylamine. acs.orgresearchgate.net

The general reaction is: R-C(=O)-R' + H₂N-NH-R'' → R-C(=N-NH-R'')-R' + H₂O

For this compound, the hydrazinyl group would react with a carbonyl compound to form a (diazene-methyl)hydrazone derivative. This reaction highlights the ability of the hydrazinyl moiety to act as a strong nucleophile, enabling the formation of new carbon-nitrogen bonds. nih.gov

Intramolecular Cyclization Pathways Triggered by Hydrazinyl Functionality

The hydrazinyl group (-NHNH2) is known to participate in a variety of intramolecular cyclization reactions, often acting as a potent nucleophile. In hypothetical scenarios, the hydrazinyl group in this compound could potentially attack the diazene (-N=N-) group or an adjacent electrophilic center, leading to the formation of various heterocyclic structures. The specific pathways and resulting products would be contingent on reaction conditions such as temperature, pH, and the presence of catalysts.

Common cyclization reactions involving hydrazines include the formation of pyrazoles, pyridazines, and other nitrogen-containing heterocycles. For instance, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole (B372694) synthesis. In the case of this compound, the diazene group's electrophilicity and the spatial arrangement of the functional groups would be critical in determining the feasibility and outcome of any intramolecular cyclization.

Synergistic and Antagonistic Effects of Proximate Hydrazinyl and Diazene Groups

The close proximity of the electron-donating hydrazinyl group and the electron-withdrawing diazene group in this compound suggests a potential for significant electronic interaction. This interplay could lead to unique reactivity, either through synergistic or antagonistic effects.

Synergistic effects might arise if the electron-donating nature of the hydrazinyl group enhances the reactivity of the diazene group towards certain reagents, or vice versa. For example, the hydrazinyl group could modulate the redox potential of the diazene moiety, making it a more effective oxidizing or reducing agent.

Without experimental or theoretical data for this compound, any discussion of these effects remains speculative. The actual behavior would depend on the molecule's specific conformation and electronic structure.

Theoretical and Computational Chemistry Studies of Hydrazinylmethyl Diazene

Quantum Chemical Characterization of Molecular Structure and Energetics

Quantum chemical methods are essential for predicting the molecular structure, stability, and spectroscopic properties of chemical compounds.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For (Hydrazinylmethyl)diazene, key structural parameters like bond lengths, bond angles, and dihedral angles can be estimated. The molecule's flexibility arises from the rotation around the C-N and N-N single bonds, leading to various conformers.

The N-N single bond length in hydrazine (B178648) derivatives is sensitive to the torsional angle, a phenomenon attributed to the repulsion of lone pairs on the nitrogen atoms. Theoretical studies on hydrazine show that the N-N bond is longer in syn and anti conformations compared to the gauche conformation. The structure of this compound would feature a hydrazinyl group (-NH-NH2) and a diazene (B1210634) group (-N=NH) connected by a methylene (B1212753) bridge (-CH2-).

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted ValueBasis of Prediction
N-N (Hydrazinyl) Bond Length~1.44 ÅBased on computational studies of tetramethylhydrazine.
N=N (Diazene) Bond Length~1.25 ÅTypical N=N double bond length in diazenes.
C-N Bond Length~1.47 ÅStandard C-N single bond length.
N-H Bond Length~1.02 ÅStandard N-H single bond length.
C-H Bond Length~1.09 ÅStandard C-H single bond length.
C-N-N Bond Angle~112°Based on related azine compounds.
H-N-H Bond Angle~107°Similar to ammonia (B1221849) and hydrazine.
N-N=N Bond Angle~112°Based on related diazene structures.

Note: These are estimated values and would require specific computational calculations for this compound to be confirmed.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The key dihedral angles in this compound would be around the H₂N-NH-, -NH-CH₂-, and -CH₂-N= bonds. The relative stability of these conformers is determined by steric hindrance and electronic effects, such as lone pair repulsion.

Vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms and has a characteristic frequency. For this compound, the vibrational spectrum would be characterized by the modes of its constituent functional groups.

The N-N stretching frequency is a key indicator of the bond order between the nitrogen atoms. In hydrazine (H₂N-NH₂), the N-N stretch is observed around 1077-1149 cm⁻¹, while the N=N stretch in E-diimide (HN=NH) is found at 1529 cm⁻¹. The N-H stretching vibrations of a hydrazinyl group typically appear as a broad band in the range of 3356-3423 cm⁻¹. Computational studies on hydrazine have identified various vibrational modes, including N-H stretching, NH₂ rocking, and torsional modes.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Reference Compound/Data
N-H StretchHydrazinyl (-NH₂)3300 - 3500Adenosine, Hydrazine Derivatives
C-H StretchMethylene (-CH₂)2850 - 3000General range for alkanes
N=N StretchDiazene (-N=N-)~1500 - 1580E-diimide, Azo compounds
NH₂ ScissoringHydrazinyl (-NH₂)1590 - 1650Hydrazine
C-N StretchAminomethyl1000 - 1250General range for amines
N-N StretchHydrazinyl (-N-N-)1070 - 1150Hydrazine
NH₂ RockingHydrazinyl (-NH₂)918 - 1075Hydrazine

This compound can exhibit geometric isomerism due to the presence of the N=N double bond. This leads to E (trans) and Z (cis) isomers, which differ in the spatial arrangement of the substituents around the double bond. For the parent diazene (N₂H₂), the E isomer is known to be more stable than the Z isomer. Theoretical studies have investigated the isomerization pathways between the E and Z forms of diazenes, proposing mechanisms that involve in-plane inversion or out-of-plane torsion. The energy barrier between the isomers is significant, suggesting that both forms could potentially exist, though the E form would be predominant under thermal equilibrium.

Tautomerism, the interconversion of constitutional isomers, is also a theoretical possibility. For instance, a proton could migrate from a nitrogen atom to another part of the molecule. However, for a simple structure like this compound, the hydrazinyl-diazene form is expected to be the most stable tautomer.

Electronic Structure and Bonding Analysis

The electronic properties of a molecule, which govern its reactivity, can be understood through the analysis of its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be primarily composed of the non-bonding p-orbitals (lone pairs) of the nitrogen atoms in the hydrazinyl group. The LUMO is anticipated to be the antibonding π* orbital associated with the N=N double bond of the diazene group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. For azo dyes, which contain the -N=N- chromophore, the HOMO-LUMO gap corresponds to the energy of the lowest electronic transition and is related to the color of the compound.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted CharacterRationale/Comparison
HOMO Non-bonding orbitals on hydrazinyl nitrogensTypical for hydrazine derivatives.
LUMO π* antibonding orbital of the N=N bondTypical for azo compounds.
HOMO-LUMO Gap (ΔE) Relatively smallThe presence of both electron-donating (hydrazinyl) and π-accepting (diazene) groups suggests a potentially small gap, implying higher reactivity. Azo dyes typically have gaps corresponding to visible light absorption.

Note: The values are qualitative predictions. Actual energy levels would need to be calculated using quantum chemical software.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other molecules, particularly in noncovalent interactions. The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is predicted to show significant negative potential around the nitrogen atoms due to their lone pairs of electrons. These regions would be the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms bonded to nitrogen, and to a lesser extent those on the methylene bridge, would exhibit positive electrostatic potential. This distribution of charge makes the nitrogen atoms the nucleophilic centers of the molecule.

Elucidation of Reaction Mechanisms and Kinetics

Computational studies are instrumental in mapping the potential energy surfaces for reactions involving hydrazine and diazene moieties. These studies can elucidate complex reaction mechanisms, identify key intermediates, and predict kinetic parameters. For instance, research on the decomposition and oxidation of hydrazine-based fuels like Monomethylhydrazine (MMH) and Unsymmetrical Dimethylhydrazine (UDMH) has detailed various reaction pathways, including initial bond-breaking events and subsequent radical reactions. researchgate.netmdpi.combohrium.com Such analyses are crucial for predicting the stability and reactivity of this compound.

A cornerstone of computational kinetics is the characterization of transition states—the highest energy point along a reaction coordinate. wikipedia.orgyoutube.comlibretexts.org Transition state theory allows for the calculation of activation energy barriers (Ea), which are critical determinants of reaction rates. youtube.com For molecules containing a hydrazine group, a common reaction pathway is hydrogen abstraction. Computational studies on hydrazine derivatives have calculated the activation energies for such processes. Similarly, for the diazene moiety, isomerization and dissociation pathways are of key interest. The energy barriers for these transformations dictate the lifetime and reactivity of the different isomers.

Calculated Activation Energies for Reactions in Related Hydrazine Systems
Reaction TypeReactant(s)Activation Energy (kJ/mol)Computational Method
HydrogenationN₂ → NNH₂730B3LYP/aug-cc-pVTZ
HydrogenationH₂NNH₂ → H₃NNH₃658B3LYP/aug-cc-pVTZ
Heterogeneous SynthesisN₂ + H₂ on Co₃Mo₃N213revPBE / B3LYP

The surrounding solvent can significantly influence chemical reactions by stabilizing or destabilizing reactants, transition states, and products. Computational chemistry models these effects using either implicit or explicit solvent models. researchgate.net Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with specific dielectric properties. mdpi.comrsc.org Explicit models involve including individual solvent molecules in the calculation, which can be crucial for reactions where specific solvent-solute interactions, like hydrogen bonding, play a direct role in the reaction mechanism. rsc.org For a molecule like this compound, which has hydrogen bond donors and acceptors, specific interactions with protic solvents would be expected to strongly influence its conformational equilibria and reaction pathways.

Transition metals are known to catalyze a wide range of transformations involving nitrogen-containing compounds. grafiati.com Computational studies have explored how metal centers can activate hydrazine and diazene derivatives. For example, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of hydrazine synthesis and decomposition on metal-nitride surfaces like Co₃Mo₃N. researchgate.netgre.ac.uk These studies show that the metal surface can significantly lower activation barriers by providing alternative reaction pathways. researchgate.netgre.ac.uk Similarly, coordination of the diazene moiety to a metal center, forming side-on or end-on complexes, can activate the N=N double bond, facilitating reactions such as hydrogenation or N-N bond cleavage. researchgate.netresearchgate.net DFT calculations on such organometallic complexes help in understanding the electronic structure and reactivity, guiding the design of new catalysts. mdpi.com

Advanced Computational Methodologies for Predictive Chemistry

The accuracy of theoretical predictions for molecules like this compound depends heavily on the chosen computational methodology. A variety of methods are employed to balance computational cost with accuracy.

Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of medium to large-sized molecules due to its favorable balance of cost and accuracy. mdpi.comresearchgate.net Various functionals, such as B3LYP, are commonly employed. mdpi.comresearchgate.net

Wavefunction-based methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, particularly for systems where electron correlation is critical. These methods are often used to refine the energies of structures optimized with DFT.

Time-Dependent DFT (TD-DFT) is utilized to calculate excited-state properties, such as UV-Vis absorption spectra, which can help in characterizing reactive intermediates. semanticscholar.org

The choice of the basis set, which describes the atomic orbitals, is also crucial. Larger basis sets, like the aug-cc-pVTZ set, generally provide more accurate results but at a higher computational expense. researchgate.net Combining these advanced methodologies allows for a comprehensive and predictive understanding of the chemical properties and reactivity of complex molecules.

Common Computational Methods in Hydrazine/Diazene Chemistry
MethodAbbreviationTypical Application
Density Functional TheoryDFTGeometry Optimization, Reaction Pathway Analysis
Time-Dependent Density Functional TheoryTD-DFTExcited States, UV-Vis Spectra
Møller-Plesset Perturbation Theory (2nd order)MP2High-accuracy Energy Calculations
Coupled Cluster Singles and Doubles (with Perturbative Triples)CCSD(T)"Gold Standard" High-accuracy Energy Benchmarks

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional arrangement of atoms in a molecule. For (Hydrazinylmethyl)diazene, ¹H and ¹³C NMR would provide definitive confirmation of the proposed structure by identifying the unique chemical environments of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (CH₂), hydrazinyl (NH-NH₂), and diazene (B1210634) (N=NH) protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms. The methylene protons, being attached to two different nitrogen-containing groups, would likely appear as a singlet. The protons on the hydrazinyl and diazene groups are expected to be broad signals due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange.

¹³C NMR Spectroscopy: A single resonance is anticipated in the ¹³C NMR spectrum, corresponding to the methylene (CH₂) carbon. Its chemical shift would be influenced by the attached nitrogen atoms of the hydrazinyl and diazene moieties.

Stereochemistry: NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are crucial for determining stereochemistry. For this compound, which can exist as cis (Z) or trans (E) isomers around the N=N double bond, NOE experiments could distinguish between them by observing through-space interactions between the diazene proton and the methylene protons.

Predicted NMR Data for this compound Predicted chemical shifts are based on general principles and data for analogous structures.

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H-CH₂-~4.0 - 5.0Singlet (s)Positioned downfield due to the electron-withdrawing effect of two adjacent nitrogen groups.
¹H-NH-NH₂Variable, broadBroad Singlet (br s)Chemical shift and signal shape are dependent on solvent, concentration, and temperature.
¹H-N=NHVariable, broadBroad Singlet (br s)Similar to hydrazinyl protons, the signal characteristics are highly variable.
¹³C-CH₂-~60 - 75N/AShift is influenced by the electronegativity of the attached nitrogen atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a molecular "fingerprint" by probing the characteristic vibrations of chemical bonds. IR and Raman spectroscopy are complementary techniques that would be used to identify the key functional groups within this compound.

The IR spectrum would be dominated by absorptions corresponding to N-H stretching and bending vibrations from the hydrazinyl and diazene groups. The N=N double bond stretch, while potentially weak in the IR spectrum due to a small change in dipole moment, is expected to be a strong signal in the Raman spectrum. The C-H stretching and bending vibrations of the methylene group would also be present. Analysis of diazene (H₂N₂) shows characteristic vibrations for N-H stretch, N-H bend, and the N=N stretch.

Predicted Vibrational Frequencies for this compound Data is based on characteristic frequencies for functional groups and data for (E)-Diazene.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
N-H StretchHydrazine (B178648), Diazene3100 - 3400Medium-Strong / Medium
C-H StretchMethylene (-CH₂-)2850 - 3000Medium / Medium
N=N StretchDiazene1500 - 1580Weak-Variable / Strong
N-H BendHydrazine, Diazene1550 - 1650Medium-Strong / Weak
C-H Bend (Scissoring)Methylene (-CH₂-)1440 - 1480Medium / Medium
N-N StretchHydrazine1000 - 1150Medium / Medium

UV-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. Molecules containing multiple bonds or atoms with non-bonding electrons that can be excited by this radiation are called chromophores.

The primary chromophore in this compound is the diazene (-N=N-) group. Azo compounds are known to exhibit a characteristic, although often weak, electronic transition corresponding to the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital (an n→π* transition). This absorption typically occurs in the near-UV or visible region of the spectrum. For the parent compound, diazene (H₂N₂), this transition is observed in the 300-440 nm range. The presence of the hydrazinylmethyl substituent is not expected to significantly shift this absorption.

Predicted Electronic Transition for this compound

ChromophoreTransitionPredicted λₘₐₓ (nm)Notes
-N=N- (Diazene)n → π*~340 - 400This transition is typically of low molar absorptivity (ε).

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional coordinates of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from various diazene derivatives can be used to predict its key structural features.

The molecule is expected to feature a planar C-N=N-H unit, characteristic of the diazene functional group. The N=N double bond length is anticipated to be significantly shorter than the N-N single bonds of the hydrazine moiety. The molecule can exist in either a trans (E) or cis (Z) configuration about the N=N bond, with the trans isomer generally being more stable. In the solid state, intermolecular hydrogen bonding involving the hydrazinyl and diazene protons and the nitrogen lone pairs would be a dominant packing force.

Typical Bond Parameters in Diazene-Containing Structures Values are derived from crystallographic data of related diazene derivatives.

ParameterAtoms InvolvedExpected Value
Bond LengthN=N~1.25 Å
Bond LengthC-N (to diazene)~1.47 Å
Bond LengthN-N (hydrazine)~1.45 Å
Bond AngleC-N=N~112°

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous confirmation of the molecular formula. Furthermore, by inducing fragmentation of the molecular ion, the resulting pattern provides valuable structural information.

For this compound (CH₄N₄), HRMS would confirm the molecular formula by providing an exact mass measurement. The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses of small, stable neutral molecules or radicals. The N-N and C-N bonds are relatively weak and prone to cleavage.

Predicted High-Resolution Mass Spectrometry Data for this compound Molecular Formula: CH₄N₄, Exact Mass: 76.0436

m/z (Predicted)Ion FormulaProposed Identity / Loss
76.0436[CH₄N₄]⁺˙Molecular Ion (M⁺˙)
48.0323[CH₄N₂]⁺˙Loss of N₂
45.0245[CH₃N₂]⁺Loss of NHNH₂
31.0269[CH₃N]⁺˙Loss of N₃H
29.0187[CH₃N]⁺Loss of HN₃

Synthesis and Reactivity of Hydrazinylmethyl Diazene Derivatives and Analogues

Structure-Reactivity and Structure-Property Relationships in Substituted Systems

The relationship between the structure of (Hydrazinylmethyl)diazene derivatives and their resulting reactivity and properties is a critical area of study for tailoring these molecules for specific applications. Theoretical studies on simple diazenes (HN=NR) provide a foundational understanding of these relationships. Computational studies at the B3LYP, MP4, and G3 levels of theory have shown that substituent effects play a significant role in the trans/cis isomerization and stability of diazenes. researchgate.net

Furthermore, the barriers to isomerization between the E (trans) and Z (cis) isomers are influenced by fluctuations in the atomic charge of the N=N bond, which are induced by the substituents. researchgate.net This indicates that the electronic nature of the substituents directly impacts the energy required to interconvert between geometric isomers, a key factor in controlling the molecule's three-dimensional shape and, consequently, its interaction with other molecules.

A key aspect of the structure-property relationship in substituted azobenzenes, which serve as a model for substituted diazenes, is the influence of substituents on the electronic transitions. For instance, the introduction of electron-withdrawing groups at the meta-position has been shown to primarily affect the electronic transitions of the Z isomer, with a negligible impact on the E form. mdpi.com This selective modification of isomer-specific properties is crucial for the design of photoswitchable materials.

Exploration of Diverse Aryl and Alkyl Substituents on the Diazene (B1210634) Framework

The introduction of various aryl and alkyl substituents onto the diazene framework of this compound is a primary strategy for modulating its chemical and physical properties. The nature of these substituents can significantly influence the electronic environment of the diazene core, thereby affecting its stability, reactivity, and spectral properties.

Aryl Substituents:

The synthesis of aryl-substituted diazene precursors, such as functionalized hydrazines derived from azobenzenes, has been achieved through catalytic methods. For example, palladium-catalyzed diboration of azobenzenes bearing a range of functionalities, including alkyl, methoxy, and amido groups at ortho, meta, and para positions, provides access to a variety of substituted hydrazine (B178648) precursors. nih.gov These precursors can then be used to generate the corresponding this compound derivatives.

Computational studies on meta-substituted azobenzenes have revealed that electron-directing substituents affect the energy levels of the frontier molecular orbitals. mdpi.com Electron-withdrawing groups, such as a carbonyl group, can enhance the stability of both the Z and E isomers. mdpi.com This suggests that aryl groups with electron-withdrawing substituents on the this compound framework could lead to more stable compounds.

The position of the substituent on the aryl ring is also critical. Functionalization at the para position of azobenzenes has been shown to reduce the half-life of the Z isomer, accelerating the thermal relaxation back to the more stable E isomer. mdpi.com This knowledge is instrumental in designing this compound derivatives with tunable isomerization kinetics.

Alkyl Substituents:

The synthesis of aliphatic diazenes, particularly from sterically hindered α-tertiary amines, has been a challenge. However, recent advances have reported the catalytic direct synthesis of aliphatic diazenes, which opens up possibilities for creating this compound derivatives with bulky alkyl groups. nih.govnih.gov This catalytic method exhibits wide functional group tolerance, allowing for the incorporation of diverse and complex alkyl substituents. nih.govnih.gov

The presence of alkyl groups can influence the reactivity of the diazene. For instance, a diazene-catalyzed oxidative alkyl halide-olefin metathesis has been developed, demonstrating the reactivity of N-alkyldiazeniums. nih.gov This highlights the potential for the alkylated nitrogen of the diazene in this compound to participate in further chemical transformations.

The following table summarizes the types of substituents that have been incorporated into related diazene and hydrazine systems and their potential effects.

Substituent TypePositionPotential Effect on this compound
Electron-donating aryl groups (e.g., -OCH3)paraMay decrease the stability of the Z-isomer
Electron-withdrawing aryl groups (e.g., -CO2Me)metaMay increase the stability of both E and Z isomers
Bulky alkyl groups (e.g., tertiary alkyl)on diazene nitrogenMay increase steric hindrance, affecting reaction rates

Chemical Modifications of the Hydrazinylmethyl Chain

Modifications to the hydrazinylmethyl side chain of this compound derivatives offer another avenue for fine-tuning the molecule's properties and for introducing new functionalities. These modifications can involve reactions of the hydrazine moiety or alterations to the methyl linker.

A general and scalable synthesis of functionalized hydrazines has been developed from corresponding chloroalkyl substrates. researchgate.net This method allows for the introduction of various functional groups onto the alkyl chain prior to the formation of the this compound structure. This approach provides a versatile platform for creating a library of derivatives with diverse chemical handles.

The hydrazine group itself is reactive and can undergo a variety of chemical transformations. For example, the addition of hydrazine to dimethyl methylenesuccinate leads to the formation of a hexahydropyridazinone, demonstrating the ability of the hydrazine moiety to participate in cyclization reactions. This suggests that the hydrazinyl group in this compound could be a precursor for the synthesis of heterocyclic systems attached to the diazene core.

Furthermore, the reaction of hydrazines with isocyanates can be used to form ureido derivatives. For instance, the reaction of a hexahydropyridazinone with p-chlorophenyl isocyanate yields the corresponding methyl 1-(N-p-chlorophenylureido)-6-oxohexahydropyridazine-4-carboxylate. This type of reaction could be applied to the terminal nitrogen of the hydrazinylmethyl group to introduce a wide range of substituents.

The following table outlines potential modifications to the hydrazinylmethyl chain and the resulting functionalities.

Reaction TypeReagentResulting Functional GroupPotential Application
AlkylationChloroalkyl derivativeSubstituted hydrazineIntroduction of new side chains
AcylationAcyl chlorideAcylhydrazideModification of electronic properties
CondensationAldehyde/KetoneHydrazoneSynthesis of larger conjugated systems
Cyclizationα,β-unsaturated esterHeterocyclic ringCreation of novel ring systems
Ureido formationIsocyanateUreido groupIntroduction of hydrogen bonding donors/acceptors

Design and Synthesis of Heterocyclic Analogues Incorporating this compound Substructures

The this compound moiety can serve as a versatile building block for the synthesis of a wide array of heterocyclic compounds. The reactive nature of the hydrazine group allows for its incorporation into various ring systems through condensation and cyclization reactions.

Hydrazide-hydrazone derivatives are common intermediates in the synthesis of heterocycles. For example, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative that can undergo a series of heterocyclization reactions to form coumarin, pyridine, thiazole, and thiophene (B33073) derivatives. mdpi.com This highlights the potential of using a this compound precursor with a hydrazide functionality to construct complex heterocyclic systems.

The synthesis of tetrahydropyridazine derivatives from hydrazones is another important application. rsc.org The C=N-N unit within the hydrazone is an ideal synthon for constructing the tetrahydropyridazine ring. By starting with a this compound that has been converted to a hydrazone, it would be possible to synthesize novel tetrahydropyridazines attached to a diazene group.

Furthermore, 1,2,4-triazole (B32235) derivatives can be synthesized from amidine reagents and hydrazine hydrochloride salts. organic-chemistry.org This reaction proceeds with complete regioselectivity and under mild conditions. A this compound derivative, after conversion to its hydrochloride salt, could potentially react with amidines to form 1,5-disubstituted-1,2,4-triazoles.

The synthesis of hydrazides of heterocyclic amines has also been reported, where the hydrazide group is attached to a piperidine (B6355638) or morpholine (B109124) ring. nih.gov These compounds are synthesized via the condensation of the corresponding esters with hydrazine hydrate (B1144303). nih.gov This methodology could be adapted to link a this compound moiety to various heterocyclic amine structures.

The following table provides examples of heterocyclic systems that could potentially be synthesized from this compound precursors.

Precursor TypeReaction PartnerResulting Heterocycle
This compound-hydrazideSalicylaldehydeCoumarin
This compound-hydrazoneDienophileTetrahydropyridazine
This compound hydrochlorideAmidine1,2,4-Triazole
Ester of a heterocyclic carboxylic acidThis compoundHeterocyclic hydrazide

Isomeric Variations and their Impact on Molecular Properties

Geometric Isomerism (E/Z):

The E (trans) and Z (cis) isomers of diazenes often exhibit different properties. Generally, the E isomer is thermodynamically more stable than the Z isomer. modernscientificpress.com The energy difference between the isomers and the barrier to isomerization are influenced by the substituents on the diazene. researchgate.net

The spatial arrangement of the substituents in the E and Z isomers can lead to differences in polarity, boiling point, melting point, and solubility. solubilityofthings.com For instance, cis isomers often have a molecular dipole moment, making them more polar than their trans counterparts, which can affect their solubility in different solvents. solubilityofthings.com

Valence Isomers:

In addition to geometric isomers, diazines can exist as valence isomers, which have the same molecular formula but differ in the connectivity of their atoms. Density functional theory (DFT) and Møller-Plesset (MP2) methods have been used to study the properties of various diazine isomers. modernscientificpress.com These studies have shown that the bond lengths and angles in valence isomers, such as Dewar and Diazyl isomers, can be significantly different from those in the parent diazines, leading to higher strain. modernscientificpress.com The relative stabilities of these isomers are also different, with Dewar isomers generally being more stable than Diazyl isomers. modernscientificpress.com The presence of nitrogen atoms in the center of the isomeric structure tends to decrease stability. modernscientificpress.com

The impact of isomerism on molecular properties is summarized in the table below.

Isomer TypeProperty AffectedGeneral Trend
Geometric (E/Z)StabilityE (trans) is generally more stable.
Geometric (E/Z)PolarityZ (cis) is often more polar.
Geometric (E/Z)Spectroscopic PropertiesE and Z isomers have distinct absorption spectra.
Valence IsomersStabilityVaries with structure; central N-N or N-C bonds can decrease stability.
Valence IsomersBond Lengths/AnglesSignificant deviations from standard diazines, indicating strain.

The study of isomerism is critical for understanding the behavior of this compound derivatives. The ability to control the isomeric form of these molecules is essential for applications where specific three-dimensional structures are required for activity.

Synthetic Utility and Broader Chemical Relevance of Hydrazinylmethyl Diazene Scaffolds

Role as Versatile Intermediates in Complex Organic Synthesis

The inherent reactivity of both the hydrazine (B178648) and diazene (B1210634) moieties suggests that (Hydrazinylmethyl)diazene could serve as a highly versatile intermediate in the synthesis of complex organic molecules. The hydrazine group is a well-established precursor for the in situ generation of diazenes, which can then participate in a variety of transformations. For instance, the fragmentation of sulfonyl hydrazine precursors is a common method to produce diazenes for subsequent reactions.

One of the most powerful applications of diazene intermediates is in cycloaddition reactions, such as the Diels-Alder reaction. A this compound, upon conversion of its hydrazine group to a diazene, could potentially engage with various dienophiles to construct intricate cyclic systems. Following the cycloaddition, further chemical manipulation of the remaining nitrogen-containing functionalities could lead to the stereochemically complex frameworks often found in natural products and pharmaceuticals.

Moreover, the diazene functional group is known to participate in sigmatropic rearrangements. The presence of an allylic system in a molecule containing a diazene can facilitate chirality transfers, a highly valuable tool in asymmetric synthesis. The this compound scaffold, if appropriately substituted, could be designed to undergo such rearrangements, providing a pathway to enantiomerically enriched products.

The table below outlines some of the potential synthetic transformations that could be envisioned for a this compound intermediate.

Reaction TypePotential Role of this compoundResulting Structure
Diels-Alder ReactionIn situ generated diazene acts as a dienophile or part of a diene system.Complex cyclohexene (B86901) or other cyclic derivatives.
1,5-Sigmatropic ShiftRearrangement of an allylic diazene to form new C-C bonds.Stereochemically defined cyclic or acyclic compounds.
Nucleophilic AdditionThe hydrazine moiety can act as a nucleophile to form hydrazones or other derivatives.Functionalized heterocyclic compounds.
ReductionSelective reduction of the diazene to a hydrazine or further to amines.Saturated nitrogen-containing scaffolds.

Building Blocks for Advanced Functional Materials

The unique electronic and structural features of the this compound scaffold suggest its potential as a fundamental building block for the creation of advanced functional materials. The presence of multiple nitrogen atoms and the conjugated diazene system can impart interesting photophysical and electronic properties to larger molecular assemblies.

For instance, diazene derivatives, such as azobenzenes, are well-known for their photochromic properties, undergoing reversible isomerization between cis and trans forms upon irradiation with light of specific wavelengths. This property is the basis for their use in molecular switches, optical data storage, and light-responsive materials. A polymer or supramolecular assembly incorporating the this compound unit could potentially exhibit similar photoresponsive behavior.

Furthermore, the hydrazine component can serve as a versatile linker or a site for further functionalization. The lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, making these scaffolds potential ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, catalysis, and sensing.

Precursors for Nitrogen-Rich High Energy Density Materials (HEDMs)

High energy density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. A key strategy in the design of HEDMs is to maximize the nitrogen content of a molecule, as the formation of highly stable dinitrogen gas (N₂) upon decomposition is a major driving force for the energy release.

The this compound scaffold, with its high nitrogen-to-carbon and nitrogen-to-hydrogen ratios, is an attractive precursor for the synthesis of HEDMs. The decomposition of such a molecule would be expected to produce a significant volume of nitrogen gas, contributing to a high heat of formation and explosive performance.

Research in the field of HEDMs often focuses on the synthesis of heterocyclic compounds with a high density of N-N and C-N bonds. The this compound unit could be incorporated into larger, more complex ring systems to create novel energetic materials. The reactivity of both the hydrazine and diazene groups provides multiple avenues for cyclization and the introduction of other energetic functionalities, such as nitro or azido (B1232118) groups.

The table below compares the nitrogen content of this compound with some common energetic materials.

CompoundChemical FormulaNitrogen Content (% by weight)
This compoundCH₄N₄77.7%
TNT (Trinitrotoluene)C₇H₅N₃O₆18.5%
RDX (Cyclotrimethylenetrinitramine)C₃H₆N₆O₆37.8%
HMX (Cyclotetramethylenetetranitramine)C₄H₈N₈O₈37.8%

Design and Synthesis of Molecular Probes for Chemical Research

Molecular probes are essential tools in chemical biology and materials science for the detection and visualization of specific analytes or processes. The design of such probes often relies on a "turn-on" or "turn-off" mechanism, where the interaction with the target analyte leads to a measurable change in a spectroscopic signal, such as fluorescence or absorbance.

The this compound scaffold possesses features that could be exploited in the design of novel molecular probes. For example, the hydrazine moiety is known to react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction could be used as a basis for a probe that detects the presence of these functional groups. If the this compound core is attached to a fluorophore, the formation of the hydrazone could alter the electronic properties of the system, leading to a change in the fluorescence output.

Furthermore, the diazene group can be sensitive to changes in its chemical environment, such as pH or the presence of reducing or oxidizing agents. This sensitivity could be harnessed to develop probes for these specific parameters. For instance, the reduction of the diazene to a hydrazine would significantly alter the electronic structure of the molecule, providing a clear signal for the presence of a reducing agent. The versatility of the this compound scaffold allows for the incorporation of various reporting units and targeting moieties, making it a promising platform for the development of a wide range of molecular probes.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic and Green Synthetic Methodologies for (Hydrazinylmethyl)diazene

The traditional synthesis of hydrazine (B178648) and diazene (B1210634) derivatives often involves harsh reagents and conditions, posing safety and environmental concerns. Future research will undoubtedly focus on developing catalytic and green synthetic methodologies to access this compound and its derivatives more efficiently and sustainably.

Key research thrusts will likely include:

Catalytic C-N and N-N Bond Formation: Leveraging transition-metal catalysis (e.g., using copper or palladium complexes) could enable the direct and selective formation of the core structure from simple precursors. researchgate.netrsc.org Recent advances in the catalytic synthesis of sterically hindered aliphatic diazenes demonstrate the potential for accessing complex derivatives that are otherwise difficult to prepare. arminstitute.orgenergy.gov

Electrochemical Synthesis: Anodic oxidation of suitable precursors, such as unsymmetrical sulfamides, has emerged as a sustainable strategy for diazene synthesis, obviating the need for chemical oxidants. rsc.org Applying this electrochemical approach to the synthesis of this compound could significantly improve the green footprint of the process.

Flow Chemistry: Continuous flow technology offers enhanced safety, scalability, and control over reaction parameters. A practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated, showcasing the potential for safer handling of reactive intermediates and improved yields. rsc.orgbohrium.comrsc.org Adapting such a process for this compound could enable safer on-demand production.

Organocatalysis and Biocatalysis: The use of small organic molecules, such as L-proline, or engineered enzymes as catalysts represents a paradigm shift towards more environmentally benign synthesis. researchgate.net These methods often operate under mild conditions and can offer high levels of stereoselectivity, an avenue that remains to be explored for chiral analogues of this compound.

Alternative Energy Sources: Green chemistry techniques such as sonochemistry and microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. sigmaaldrich.comsyngeneintl.com Investigating these methods could lead to rapid and efficient protocols for synthesizing a library of this compound derivatives.

A comparative overview of potential green synthetic approaches is presented in Table 1.

MethodPotential Advantages for this compound SynthesisKey Challenges
Transition-Metal Catalysis High efficiency, selectivity, and functional group tolerance. researchgate.netrsc.orgCatalyst cost, potential for metal contamination in the product.
Electrochemical Synthesis Avoids chemical oxidants, mild conditions, sustainable. rsc.orgSubstrate scope limitations, optimization of electrode materials.
Flow Chemistry Enhanced safety, scalability, precise control over reaction. rsc.orgInitial setup cost, potential for channel clogging with solids.
Organocatalysis Metal-free, low toxicity, readily available catalysts. researchgate.netLower turnover numbers compared to metal catalysts, catalyst loading.

This table is generated based on general principles of green chemistry applied to related compounds and represents a forward-looking perspective.

Advanced Computational Design of this compound Analogues with Tunable Reactivity

Computational chemistry and in silico design are poised to accelerate the exploration of this compound's chemical space. By predicting the properties and reactivity of hypothetical analogues before their synthesis, researchers can prioritize targets with desired characteristics, saving significant time and resources.

Future computational efforts will likely concentrate on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure, geometry, and spectroscopic properties of this compound and its isomers. rsc.orgnih.govacs.org These calculations can provide fundamental insights into the molecule's stability, bond energies, and frontier molecular orbitals (HOMO/LUMO), which govern its reactivity.

Quantitative Structure-Activity Relationship (QSAR): For applications where this compound analogues might exhibit biological activity, QSAR models can be developed. These models establish a mathematical relationship between chemical structure and biological effect, identifying key molecular descriptors (e.g., dipole moment, solvent accessible surface area, electronic parameters) that are crucial for activity. researchgate.netrsc.orgbohrium.com

Reaction Mechanism and Reactivity Prediction: Computational modeling can elucidate the mechanisms of reactions involving this compound, predicting activation barriers and identifying key intermediates. This understanding is crucial for designing analogues with tunable reactivity, for instance, by altering the electronic properties of substituents to either stabilize or destabilize the diazene moiety, thereby controlling its propensity for nitrogen extrusion or participation in cycloadditions.

Table 2 illustrates a hypothetical computational screening of this compound analogues, where electronic descriptors are calculated to predict their relative reactivity in a hypothetical cycloaddition reaction.

Analogue (Substituent R on Hydrazine)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Relative Reactivity
R = -H-6.21.57.7Baseline
R = -CH₃ (Electron-donating)-5.91.67.5Increased
R = -NO₂ (Electron-withdrawing)-6.80.97.7Decreased
R = -CN (Electron-withdrawing)-6.71.07.7Decreased

This is a hypothetical data table created to illustrate the concept of using computational descriptors to predict the tunable reactivity of designed analogues. The values are not based on actual experimental data.

Exploration of Unprecedented Chemical Transformations Involving this compound Motifs

The unique structural arrangement of this compound, containing both a reactive N=N double bond and a nucleophilic/reducible hydrazine group within the same small molecule, suggests a rich and unexplored reaction chemistry. Future research will aim to discover and develop novel chemical transformations that leverage this distinct functionality.

Promising areas for exploration include:

Novel Cycloaddition Reactions: Diazenes are known to participate in various cycloaddition reactions. The diazene unit in this compound could act as a dienophile or a dipolarophile. For instance, phosphine-catalyzed asymmetric [3+2] cycloadditions with allenes could lead to the enantioselective synthesis of novel chiral pyrazole (B372694) derivatives. rsc.org Furthermore, intramolecular Diels-Alder reactions, where a dienophilic moiety is tethered to the hydrazine nitrogen, could provide rapid access to complex, fused heterocyclic systems. energy.govnih.gov

Precursors for Heterocycle Synthesis: Diaza-1,3-butadienes, which are structurally related to diazenes, are versatile intermediates for synthesizing a wide array of heterocycles. bohrium.com It is conceivable that this compound could be transformed into a reactive intermediate suitable for constructing novel five- or six-membered nitrogen-containing rings, which are privileged structures in medicinal chemistry. researchgate.netmdpi.com

Tandem Reactions and Molecular Rearrangements: The proximity of the diazene and hydrazine functionalities could enable unique tandem reactions or unprecedented molecular rearrangements. rsc.org For example, a reaction initiated at the hydrazine moiety could trigger a subsequent transformation of the diazene group, or vice-versa, in a controlled cascade sequence. The investigation of such reactivity could lead to the discovery of fundamentally new bond-forming strategies.

Generation of Reactive Intermediates: Diazenes are well-known precursors to carbon-centered radicals via thermal or photochemical extrusion of dinitrogen (N₂). The this compound scaffold could be designed to generate novel radical species for applications in C-C bond formation. rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of new reactions and materials are being revolutionized by automation and high-throughput experimentation (HTE). Integrating these technologies into the study of this compound will be crucial for accelerating progress.

Future directions in this domain include:

Automated Synthesis Platforms: The synthesis of this compound and a library of its derivatives could be streamlined using automated synthesis platforms. These systems, often incorporating flow chemistry, can perform multi-step syntheses with precise control, minimal manual intervention, and enhanced safety, which is particularly relevant if the compounds are energetic or unstable. rsc.orgrsc.org Robotic platforms are increasingly used for the synthesis of novel materials and can accelerate discovery by systematically exploring reaction conditions. energy.govresearchgate.net

High-Throughput Reaction Screening (HTS): To rapidly explore the chemical reactivity of this compound, HTS platforms can be employed. nih.gov Using microtiter plates, hundreds or thousands of reactions can be run in parallel, screening a wide array of catalysts, substrates, solvents, and conditions. scienceintheclassroom.orgunchainedlabs.com This approach would be invaluable for discovering novel transformations, such as new cross-coupling or cycloaddition reactions. syngeneintl.com

Robotics for Handling Energetic Materials: Given that many small molecules containing multiple nitrogen-nitrogen bonds are energetic, robotic systems may be essential for the safe handling and synthesis of this compound and its derivatives. arminstitute.orgarminstitute.org Automation can minimize human exposure to potentially hazardous materials and perform operations in controlled environments.

AI-Driven Discovery: The integration of artificial intelligence and machine learning with automated experimentation platforms creates "self-driving laboratories" capable of autonomously designing experiments, executing them, analyzing the results, and deciding on the next steps. acs.orgrsc.org Such a closed-loop system could intelligently navigate the chemical space of this compound to discover new reactions or materials with optimized properties.

Table 3 outlines a hypothetical high-throughput screening experiment to discover new catalytic transformations for this compound.

WellSubstrate 1CatalystLigandSolventOutcome (Yield %)
A1PhenylacetylenePd(OAc)₂XPhosToluene5%
A2PhenylacetylenePd(OAc)₂SPhosToluene8%
B1PhenylacetyleneCuINoneDMF25%
B2PhenylacetyleneCuIPhenanthrolineDMF42%

This table is a hypothetical representation of a high-throughput screening plate map designed to quickly identify promising conditions for a new reaction.

Q & A

Q. Q1. What are the established synthesis protocols for (hydrazinylmethyl)diazene, and how can its purity be validated under varying experimental conditions?

Methodological Answer: Synthesis typically involves controlled condensation of hydrazine derivatives with carbonyl precursors under inert atmospheres. For example, diazenes are often synthesized via thermolysis or photolysis of hydrazine derivatives, as demonstrated in solid-state reactions . Purity validation requires a combination of techniques:

  • Chromatography (HPLC/GC): To separate and quantify isomers or byproducts.
  • Spectroscopy (NMR, IR): To confirm functional groups (e.g., –N=N– stretching at ~1550 cm⁻¹ in IR) .
  • Mass Spectrometry: For molecular weight confirmation and detection of decomposition products.
  • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition thresholds .

Q. Q2. How do thermodynamic properties (e.g., heat of formation, dissociation energies) influence the stability of this compound in solution versus solid-state systems?

Methodological Answer: Thermodynamic parameters, such as the heat of formation (ΔHf = ~32 kcal/mol for diazene) and N–N bond dissociation energy (~122 kcal/mol), are critical for predicting stability . In solution, solvation effects stabilize intermediates, whereas solid-state reactions are constrained by crystal lattice effects, leading to slower degradation but higher selectivity in product formation (e.g., cage factors in photolysis) . Computational tools like density functional theory (DFT) can model these parameters to optimize storage conditions (e.g., inert gas, low temperatures) .

Advanced Research Questions

Q. Q3. How can mixed-methods approaches resolve contradictions in reaction pathways of this compound under photolytic versus thermal conditions?

Methodological Answer: A mixed-methods framework combines:

  • Quantitative Analysis: Measure reaction rates (e.g., via UV-Vis kinetics) and product ratios (GC-MS) to quantify isomerization yields. For example, solid-state photolysis proceeds ~50× faster than solution-phase reactions due to restricted radical mobility .
  • Qualitative Analysis: Use electron paramagnetic resonance (EPR) to detect transient radicals or computational modeling (DFT/CASSCF) to map potential energy surfaces .
    This integration addresses discrepancies, such as why disproportionation dominates over combination in tert-butyl radical pairs .

Q. Q4. What methodological challenges arise when reconciling experimental data with quantum simulations of this compound isomerization?

Methodological Answer: Quantum simulations (e.g., using Sycamore processors) model isomerization pathways via variational quantum eigensolver (VQE) algorithms, but face limitations:

  • Qubit Scalability: Current quantum hardware (12 qubits used for diazene) restricts system size .
  • Noise Mitigation: Decoherence errors require hybrid quantum-classical algorithms to refine results .
    Validation involves comparing simulated activation energies with experimental data (e.g., isomerization barriers from Arrhenius plots) . Discrepancies often stem from approximations in basis sets or solvent effects omitted in simulations .

Q. Q5. How can researchers systematically analyze conflicting data on radical pair behavior in this compound photolysis?

Methodological Answer: Conflicting data (e.g., combination/disproportionation ratios) arise from reaction environments (solution vs. solid state). A systematic approach includes:

  • Cage Effect Quantification: Calculate cage factors (e.g., 0 for ketone-derived radicals in solution vs. >33 in crystals) to assess radical recombination efficiency .
  • Isotopic Labeling: Track hydrogen abstraction pathways using deuterated analogs.
  • Cross-Validation: Compare with analogous systems (e.g., dicumyl ketones) to identify intrinsic radical reactivity trends .

Methodological Frameworks

Q. Q6. What mixed-methods design is optimal for studying the mechanistic duality of this compound in synthetic and degradation pathways?

Methodological Answer: Adopt an embedded design:

  • Quantitative Phase: Conduct kinetic studies (time-resolved spectroscopy) to quantify degradation rates.
  • Qualitative Phase: Use computational docking studies to explore binding interactions in catalytic environments .
    Triangulate findings with literature reviews to identify gaps (e.g., understudied disproportionation pathways in aryl-substituted diazenes) .

Q. Q7. How should researchers design experiments to probe the solvent-cage effect in this compound photolysis?

Methodological Answer:

  • Controlled Environment: Compare reaction yields in viscous solvents (e.g., glycerol) versus low-viscosity solvents (e.g., hexane).
  • Radical Traps: Introduce scavengers (e.g., TEMPO) to intercept free radicals and quantify cage escape efficiency .
  • Crystallography: Analyze crystal packing effects via X-ray diffraction to correlate cavity size with product selectivity .

Data Interpretation and Contradiction Management

Q. Q8. How can contradictions between computational and experimental NH bond dissociation energies in this compound be resolved?

Methodological Answer: Discrepancies often arise from theoretical approximations (e.g., DFT vs. coupled-cluster methods). Resolve via:

  • Benchmarking: Validate computational methods against high-accuracy experimental data (e.g., photoionization mass spectrometry for bond energies) .
  • Error Analysis: Quantify uncertainties in basis sets or solvation models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.